Cas no 1545888-51-4 (2,6-difluoro-N,3-dimethylaniline)

2,6-difluoro-N,3-dimethylaniline 化学的及び物理的性質
名前と識別子
-
- AKOS021137461
- 1545888-51-4
- 2,6-difluoro-N,3-dimethylaniline
- EN300-2955750
-
- MDL: MFCD24310202
- インチ: 1S/C8H9F2N/c1-5-3-4-6(9)8(11-2)7(5)10/h3-4,11H,1-2H3
- InChIKey: BLBQGWGLOCMSTI-UHFFFAOYSA-N
- ほほえんだ: FC1C(C)=CC=C(C=1NC)F
計算された属性
- せいみつぶんしりょう: 157.07030562g/mol
- どういたいしつりょう: 157.07030562g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 12Ų
2,6-difluoro-N,3-dimethylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2955750-1g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 1g |
$770.0 | 2023-09-06 | ||
Enamine | EN300-2955750-2.5g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 2.5g |
$1509.0 | 2025-03-19 | |
Enamine | EN300-2955750-0.25g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 0.25g |
$708.0 | 2025-03-19 | |
Enamine | EN300-2955750-0.5g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 0.5g |
$739.0 | 2025-03-19 | |
Enamine | EN300-2955750-0.05g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 0.05g |
$647.0 | 2025-03-19 | |
Enamine | EN300-2955750-0.1g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 0.1g |
$678.0 | 2025-03-19 | |
Enamine | EN300-2955750-5.0g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 5.0g |
$2235.0 | 2025-03-19 | |
Enamine | EN300-2955750-10.0g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 10.0g |
$3315.0 | 2025-03-19 | |
Enamine | EN300-2955750-1.0g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 95.0% | 1.0g |
$770.0 | 2025-03-19 | |
Enamine | EN300-2955750-10g |
2,6-difluoro-N,3-dimethylaniline |
1545888-51-4 | 10g |
$3315.0 | 2023-09-06 |
2,6-difluoro-N,3-dimethylaniline 関連文献
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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7. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
2,6-difluoro-N,3-dimethylanilineに関する追加情報
Introduction to 2,6-difluoro-N,3-dimethylaniline (CAS No: 1545888-51-4)
2,6-difluoro-N,3-dimethylaniline is a fluorinated aromatic amine compound with significant applications in the field of pharmaceutical and agrochemical research. Its molecular structure, featuring both fluorine substituents and methyl groups, makes it a versatile intermediate in the synthesis of various biologically active molecules. This compound has garnered attention due to its potential role in developing novel therapeutic agents and specialty chemicals.
The chemical formula of 2,6-difluoro-N,3-dimethylaniline is C8H10F2N, and it belongs to the class of aniline derivatives. The presence of fluorine atoms at the 2- and 6-positions enhances its electronic properties, making it a valuable building block for further functionalization. The two methyl groups at the 3-position contribute to steric hindrance and influence the reactivity of the compound.
In recent years, there has been growing interest in fluorinated amines due to their unique physicochemical properties and biological activities. Fluorine atoms are known to improve metabolic stability, binding affinity, and pharmacokinetic profiles of drug candidates. 2,6-difluoro-N,3-dimethylaniline is no exception and has been explored in several research studies for its potential applications.
One of the notable areas where 2,6-difluoro-N,3-dimethylaniline has been utilized is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often targeted in cancer therapy. Researchers have found that fluorinated anilines can serve as effective scaffolds for designing kinase inhibitors with improved efficacy and selectivity. For instance, modifications of 2,6-difluoro-N,3-dimethylaniline have led to the discovery of novel compounds that exhibit inhibitory activity against specific kinases involved in tumor growth and progression.
Another emerging application of 2,6-difluoro-N,3-dimethylaniline is in the field of agrochemicals. Fluorinated compounds are known to possess enhanced pest resistance properties when incorporated into pesticide formulations. The structural features of 2,6-difluoro-N,3-dimethylaniline, including its aromatic ring system and fluorine substituents, make it a promising candidate for developing next-generation agrochemicals that offer improved performance while maintaining environmental safety.
The synthesis of 2,6-difluoro-N,3-dimethylaniline typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include nucleophilic aromatic substitution reactions followed by alkylation and reduction steps. The introduction of fluorine atoms can be achieved through halogen exchange reactions or direct fluorination methods. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and scalability.
In terms of handling and storage, 2,6-difluoro-N,3-dimethylaniline should be kept in a cool, dry place away from direct sunlight. It is advisable to use inert atmosphere conditions during storage to prevent degradation. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling this compound to minimize exposure risks.
The safety profile of 2,6-difluoro-N,3-dimethylaniline has been evaluated through various toxicological studies. While it is generally considered safe when handled properly, prolonged exposure may lead to health effects such as skin irritation or respiratory issues. It is essential to follow proper laboratory protocols and adhere to safety guidelines when working with this compound.
Future research directions for 2,6-difluoro-N,3-dimethylaniline include exploring its potential in drug discovery and developing novel synthetic methodologies for its efficient production. Advances in computational chemistry and high-throughput screening techniques may further enhance the understanding of its biological activities and applications.
In conclusion, 2 ,6 -difluoro -N ,3 -dimethyl aniline ( CAS No : 1545888 -51 -4 ) is a multifunctional compound with broad applications in pharmaceuticals and agrochemicals . Its unique structural features make it a valuable intermediate for synthesizing biologically active molecules . Continued research efforts will likely uncover new uses for this compound , contributing to advancements in drug development and agricultural science .
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